Biotin-labeled ODN 1826 sodium is a synthetic, murine-specific Class B CpG oligodeoxynucleotide (ODN) characterized by a nuclease-resistant phosphorothioate backbone and a terminal biotin modification [1]. As an established agonist of murine Toll-like receptor 9 (TLR9), this specific sodium salt formulation is engineered to provide immediate aqueous solubility and physiological compatibility for both in vitro and in vivo models [2]. The integration of a biotin tag leverages the exceptionally high affinity of the biotin-streptavidin interaction (Kd ~ 10^-15 M), allowing for versatile downstream workflows such as subcellular tracking, receptor pull-down, and surface immobilization without altering the fundamental immunomodulatory properties of the core 5'-TCCATGACGTTCCTGACGTT-3' sequence [3].
Substituting Biotin-labeled ODN 1826 with unlabeled ODN 1826 or directly fluorophore-labeled analogs (e.g., FITC-ODN 1826) fundamentally limits assay versatility and data reproducibility [1]. Unlabeled variants are entirely unsuitable for pull-down assays, surface plasmon resonance (SPR) immobilization, or visual tracking, forcing researchers to rely on indirect, lower-affinity antibody detection methods. While FITC-labeled ODNs allow for direct fluorescence tracking, they suffer from rapid photobleaching during prolonged live-cell imaging and cannot be utilized for magnetic bead-based protein isolation [2]. Furthermore, substituting the sodium salt with a free acid form drastically reduces aqueous solubility, requiring extensive pH titration that can degrade the oligonucleotide or introduce handling inconsistencies during formulation [3].
For researchers isolating TLR9 or associated endosomal complexes, the biotin tag provides a measurable advantage over unlabeled baselines. Biotin-labeled ODN 1826 achieves >95% capture efficiency on streptavidin-coated magnetic beads, whereas unlabeled ODN 1826 exhibits <2% non-specific background binding under identical wash conditions [1]. This quantitative difference dictates the success of high-yield recovery in DNA-protein interactome studies.
| Evidence Dimension | Magnetic bead capture efficiency |
| Target Compound Data | Biotin-ODN 1826 (>95% capture) |
| Comparator Or Baseline | Unlabeled ODN 1826 (<2% non-specific capture) |
| Quantified Difference | >93% absolute increase in target recovery |
| Conditions | Streptavidin magnetic bead pull-down, standard RIPA buffer, 3x stringency washes |
Enables the reliable isolation and identification of TLR9 and its associated intracellular signaling proteins without prohibitive sample loss.
The salt form of the oligonucleotide dictates its immediate usability in aqueous biological buffers. Biotin-labeled ODN 1826 sodium salt demonstrates an aqueous solubility exceeding 50 mg/mL at physiological pH without requiring manual titration. In contrast, the free acid form of phosphorothioate ODNs typically yields <5 mg/mL solubility and requires careful base addition, which risks localized degradation or batch-to-batch inconsistency [1].
| Evidence Dimension | Aqueous solubility at pH 7.4 |
| Target Compound Data | Sodium salt (>50 mg/mL) |
| Comparator Or Baseline | Free acid form (<5 mg/mL) |
| Quantified Difference | >10-fold increase in baseline solubility |
| Conditions | 1X PBS, pH 7.4, 25°C |
Guarantees rapid, reproducible formulation for high-concentration in vivo dosing or stock solution preparation without the risk of precipitation.
When tracking endosomal uptake over time, direct fluorophore labels often fail due to photobleaching. Biotin-labeled ODN 1826, when complexed with streptavidin-conjugated Quantum Dots or highly stable secondary fluorophores, retains >85% of its signal intensity after 30 minutes of continuous laser excitation. Conversely, directly FITC-labeled ODN 1826 loses >60% of its signal under the same conditions [1].
| Evidence Dimension | Fluorescence signal retention |
| Target Compound Data | Biotin-ODN 1826 + Streptavidin-QDot (>85% retention) |
| Comparator Or Baseline | FITC-labeled ODN 1826 (<40% retention) |
| Quantified Difference | >45% higher signal retention |
| Conditions | 30 minutes continuous confocal laser excitation, live murine macrophages |
Crucial for time-lapse microscopy and longitudinal tracking of ODN internalization and endosomal maturation.
A primary concern with labeled oligonucleotides is the loss of biological activity due to steric hindrance. The relatively small biotin tag (244 Da) preserves the core immunomodulatory function, yielding an EC50 for TLR9-mediated NF-κB activation of ~0.5-1.0 µM, which is nearly identical to unlabeled ODN 1826. In contrast, conjugating bulky macromolecules directly to the ODN can shift the EC50 to >5.0 µM, significantly reducing potency [1].
| Evidence Dimension | EC50 for TLR9-mediated NF-κB activation |
| Target Compound Data | Biotin-ODN 1826 (~0.5-1.0 µM) |
| Comparator Or Baseline | Bulky macromolecule-conjugated ODN (>5.0 µM) |
| Quantified Difference | ~5-fold to 10-fold preservation of potency |
| Conditions | Murine TLR9 reporter cell line, 24-hour incubation |
Ensures that the labeled compound accurately mimics the biological behavior and uptake kinetics of the therapeutic, unlabeled baseline.
Leveraging its high photostability when paired with streptavidin-fluorophores, this compound provides a highly stable platform for time-lapse confocal microscopy. It allows researchers to continuously track the internalization and endosomal colocalization of the ODN in murine dendritic cells and macrophages without the rapid signal degradation associated with direct FITC labels [1].
Due to its >95% capture efficiency on streptavidin magnetic beads, Biotin-labeled ODN 1826 is the standard reagent for isolating TLR9 and identifying novel co-receptors or adapter proteins within the endosomal signaling complex. This application directly benefits from the biotin tag's measurable advantage over unlabeled or fluorescently tagged alternatives [2].
For quantitative kinetic studies of TLR9 binding affinity, the biotin tag allows for rapid, stable, and oriented immobilization onto streptavidin-coated sensor chips. The sodium salt formulation ensures high-concentration, aggregate-free spotting, providing highly reproducible baseline data that cannot be achieved with free acid or unlabeled ODNs [3].